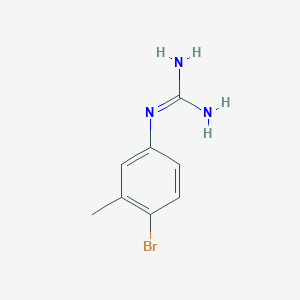

1-(4-Bromo-3-methylphenyl)guanidine

Beschreibung

1-(4-Bromo-3-methylphenyl)guanidine is a substituted guanidine derivative featuring a bromine atom at the para position and a methyl group at the meta position of the phenyl ring. This compound (CAS 1250558-19-0) is synthesized with a purity of 95% and is primarily utilized as a pharmaceutical intermediate or research chemical . Its structure combines the strong basicity of the guanidine group with the steric and electronic effects of the bromo-methylphenyl substituents, making it a candidate for studying structure-activity relationships (SAR) in drug discovery.

Eigenschaften

IUPAC Name |

2-(4-bromo-3-methylphenyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4H,1H3,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOKTFNDYSQGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N=C(N)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(4-Bromo-3-methylphenyl)guanidine typically involves the reaction of 4-bromo-3-methylaniline with a guanidine derivative. One common method is the reaction of 4-bromo-3-methylaniline with S-methylisothiourea in the presence of a base, such as sodium hydroxide, to yield the desired guanidine compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-(4-Bromo-3-methylphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-3-methylphenyl)guanidine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex guanidine derivatives.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-3-methylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules, potentially inhibiting or modulating their activity . The exact pathways and targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Steric Effects : Ortho-substituted methyl groups (e.g., 1-(4-Bromo-2-methylphenyl)guanidine) may hinder binding to planar active sites compared to meta-substituted analogs.

Halogen-Substituted Guanidine Derivatives

Substitution of bromine with other halogens or functional groups alters reactivity and applications:

- 1-(3-Chloro-4-methylphenyl)guanidine (CAS 57004-56-5): Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance while maintaining moderate electron-withdrawing effects. This compound (C₈H₁₀ClN₃) is used in pharmacological studies .

- 1-(4-Cyanophenyl)guanidine (CAS 5637-42-3): The cyano group introduces strong electron-withdrawing character, increasing the guanidine group’s basicity and altering solubility. Applications include catalysis and materials science .

- 1-[(2-Bromo-5-chloro-4-fluorophenyl)methylideneamino]guanidine: This polyhalogenated derivative (SynHet) is noted for its use in high-purity pharmaceutical intermediates, with analytical characterization via LCMS, NMR, and FTIR .

Pharmacological and Functional Comparisons

Ion Channel Modulation

- 2-Guanidinobenzimidazole (2GBI): Inhibits voltage-gated proton channels (HV1) with an IC₅₀ of 38 μM. Its potency depends on conjugated aromatic rings and guanidine groups, highlighting the importance of planar aromatic systems in binding .

- DiMeGdn : Exhibits rapid kinetics in Kv channel inhibition, accelerating channel closure. This mechanism is shared among guanidine derivatives, suggesting a conserved interaction with voltage-sensor domains .

Toxicity Profiles

| Compound | Oral LD₅₀ (Rat) | Ecotoxicity (Daphnia magna EC₅₀) | Key Risks |

|---|---|---|---|

| Guanidine nitrate | 989.6 mg/kg | 70.2 mg/L | Oxidizer, explosive |

| Guanidine chloride | 475 mg/kg | Not reported | Protein denaturant |

| This compound | Not reported | Not reported | Research chemical |

Biologische Aktivität

1-(4-Bromo-3-methylphenyl)guanidine is a guanidine derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methyl group on the phenyl ring, which may influence its reactivity and biological interactions. Its molecular formula is C10H12BrN5, and it features a guanidine functional group that is known for various biological activities.

Antimicrobial Properties

Research indicates that guanidine derivatives exhibit notable antimicrobial activity. In a study evaluating the antibacterial effects of various guanidines, this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 32 µg/mL, suggesting strong antibacterial potential.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 32 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable investigation focused on its effects on human cancer cell lines, specifically targeting breast and lung cancer cells. The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 15 µM, indicating its potential as an anticancer agent.

In vivo studies demonstrated that treatment with this compound significantly reduced tumor growth in xenograft models of breast cancer. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound compared to controls.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is hypothesized that the compound acts by:

- Inhibition of Enzymes : It may inhibit enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanism : The exact mechanism against bacteria remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Study on Anticancer Effects

A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated:

- Cell Viability : A reduction in cell viability by approximately 70% at a concentration of 15 µM.

- Apoptosis Induction : Flow cytometry analysis showed an increase in early apoptotic cells (Annexin V positive).

Study on Antimicrobial Activity

Another study assessed the antimicrobial properties of this compound against a panel of pathogens:

- Pathogen Testing : Included Gram-positive and Gram-negative bacteria.

- Results : Demonstrated effective inhibition at sub-MIC concentrations, suggesting potential use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.